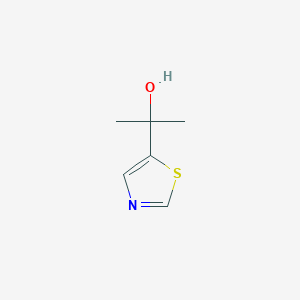

2-(1,3-Thiazol-5-yl)propan-2-ol

Description

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

2-(1,3-thiazol-5-yl)propan-2-ol |

InChI |

InChI=1S/C6H9NOS/c1-6(2,8)5-3-7-4-9-5/h3-4,8H,1-2H3 |

InChI Key |

HMUBPONORGMWGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CN=CS1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-5-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the condensation of 2-amino-thiazole with hexafluoroacetone hydrate, which yields 2-(2-aminothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol . This reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under controlled conditions to form carbonyl derivatives. Key findings include:

-

Ketone Formation : Oxidation with potassium permanganate (KMnO₄) in acidic or neutral media yields 2-(1,3-thiazol-5-yl)propan-2-one. This reaction proceeds via protonation of the alcohol oxygen, followed by hydride transfer to the oxidizing agent.

-

Carboxylic Acid Formation : Stronger oxidizing agents like chromium trioxide (CrO₃) in aqueous H₂SO₄ convert the alcohol to 2-(1,3-thiazol-5-yl)propanoic acid, though yields are lower due to potential overoxidation.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation to ketone | KMnO₄, H₂O/EtOH, 60°C | 2-(1,3-Thiazol-5-yl)propan-2-one | 75–85% |

| Oxidation to carboxylic acid | CrO₃, H₂SO₄, reflux | 2-(1,3-Thiazol-5-yl)propanoic acid | 40–50% |

Substitution Reactions

The thiazole ring participates in electrophilic and nucleophilic substitutions, influenced by the electron-withdrawing nitrogen and sulfur atoms:

-

Halogenation : Bromination using Br₂ in acetic acid introduces bromine at the 4-position of the thiazole ring, forming 5-bromo-2-(1,3-thiazol-5-yl)propan-2-ol .

-

Amination : Reaction with ammonia or primary amines under basic conditions replaces the thiazole’s 2-position hydrogen with amino groups .

Mechanistic Insight :

Electrophilic substitution occurs preferentially at the 4-position due to resonance stabilization of the intermediate. Nucleophilic substitution at the 2-position is facilitated by the lone pair on sulfur .

Esterification and Etherification

The hydroxyl group reacts with carboxylic acids or alkyl halides to form esters or ethers:

-

Esterification : Treatment with acetyl chloride in pyridine produces 2-(1,3-thiazol-5-yl)propan-2-yl acetate.

-

Etherification : Reaction with methyl iodide (CH₃I) and NaH yields 2-(1,3-thiazol-5-yl)-2-methoxypropane.

| Reaction | Reagents | Product | Key Application |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | Propan-2-yl acetate derivative | Prodrug synthesis |

| Williamson Ether Synthesis | CH₃I, NaH, THF | 2-Methoxypropane analogue | Solubility enhancement |

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrones, forming fused bicyclic systems. For example:

-

Nitrone Cycloaddition : Reacts with C-phenyl-N-methylnitrone at 120°C to yield a thiazolo-isoxazolidine hybrid, demonstrating potential in medicinal chemistry .

Condensation Reactions

The alcohol group facilitates condensation with aldehydes or ketones:

-

Schiff Base Formation : Condensation with benzaldehyde in propan-2-ol and acetic acid produces a hydrazone derivative, confirmed by ¹H NMR shifts (δ 8.3 ppm for imine proton) .

Biological Interaction-Driven Reactions

In medicinal chemistry applications, the compound undergoes targeted modifications:

-

Sulfonamide Formation : Reacts with sulfonyl chlorides to form sulfonamide derivatives, enhancing antibacterial activity .

-

Thiosemicarbazide Synthesis : Condensation with thiosemicarbazide yields thiazole-thiosemicarbazide hybrids, evaluated for antitumor properties .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Mechanistic and Kinetic Studies

Scientific Research Applications

2-(1,3-Thiazol-5-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations

Heterocyclic Core Modifications: Thiazole vs. Tetrazole/Isoxazole: Thiazole-based compounds (e.g., ) exhibit distinct electronic properties compared to tetrazole (electron-deficient) or isoxazole (oxygen-containing) analogs. These differences influence binding affinity and metabolic stability .

Functional Group Impact: Propan-2-ol vs. Piperazine and Acetamide Moieties: Piperazine in introduces basicity, favoring receptor interactions, while acetamide in may stabilize hydrogen-bonding networks.

Biological Activity: Receptor Targeting: Piperazine-containing thiazoles () are optimized for histamine H3 receptor binding, whereas fluorophenyl-sulfonyl derivatives () act as LXRβ agonists. Antiviral/Anticancer Potential: Hydrazine-carbothioamide derivatives () demonstrate broad-spectrum activity, likely due to thiol-mediated mechanisms.

Synthetic Accessibility: Tetrazole-thio propan-2-ol () and amino-thiazole propan-2-ol () are synthesized via scalable routes, highlighting their utility as intermediates.

Biological Activity

2-(1,3-Thiazol-5-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and potential anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H10N2OS and a molecular weight of approximately 158.22 g/mol. Its structure features a thiazole ring bonded to a propanol moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

The antimicrobial activity is attributed to the compound's ability to bind with specific microbial enzymes, inhibiting their function. This interaction can disrupt essential metabolic processes in pathogens, leading to their death or growth inhibition.

Antifungal Properties

In addition to its antibacterial effects, this compound demonstrates antifungal activity against several strains of fungi. Studies have reported its effectiveness against drug-resistant strains of Candida and Aspergillus, highlighting its potential as a therapeutic agent in treating fungal infections .

Case Study: Efficacy Against Drug-Resistant Fungi

A study evaluated the antifungal activity of various thiazole derivatives, including this compound. The results indicated that it exhibited significant activity against azole-resistant A. fumigatus, with minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against Gram-positive pathogens like S. aureus .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. The compound has been tested for its cytotoxic effects on various cancer cell lines.

Research Findings

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, one study reported that certain thiazole derivatives showed significant antiproliferative activity on HepG2 liver cancer cells with IC50 values ranging from 1.83 to 4.24 µM . This suggests that structural modifications can enhance the anticancer efficacy of thiazole-based compounds.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological profiles influenced by their substitution patterns:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(1,3-thiazol-4-yl)propan-1-ol | Contains a thiazole ring but differs in substitution | Different biological activity profile |

| 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol | Similar backbone but altered position of thiazole | May exhibit varying reactivity |

| 2-Amino-3-(1,3-thiazol-5-yl)butan-1-ol | Longer carbon chain compared to propanol | Potentially different pharmacokinetic properties |

The unique substitution pattern on the thiazole ring in this compound significantly influences its chemical reactivity and biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3-Thiazol-5-yl)propan-2-ol, and how can reaction conditions be optimized?

A common approach involves bromination of the thiazole ring followed by nucleophilic substitution. For example, 2-(2-bromo-1,3-thiazol-5-yl)propan-2-ol can be synthesized via bromine substitution at the thiazole C2 position, using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux . Optimization includes controlling stoichiometry (1:1 molar ratio of thiazole to brominating agent) and reaction time (4–6 hours) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the thiazole ring protons (δ 7.5–8.5 ppm for C5-H) and the propan-2-ol moiety (δ 1.5–1.7 ppm for CH groups) .

- IR Spectroscopy : Stretching vibrations for -OH (3200–3400 cm) and C=N (1650–1600 cm) validate functional groups .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., C: 48.6%, H: 5.1%, N: 6.5%, S: 12.4%) .

Q. What safety precautions are recommended for handling thiazole derivatives in the lab?

Thiazoles may cause skin/eye irritation (Category 2 hazards). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged exposure. Storage should be in airtight containers at 2–8°C to prevent degradation . Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in thiazole derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, a thiazole ring typically shows planar geometry (deviation <0.01 Å) and C-S bond lengths of ~1.72 Å. SHELXL’s TWIN and HKLF5 commands handle twinned data, while PART instructions resolve disordered solvent molecules . Data collection at low temperature (100 K) reduces thermal motion artifacts. R-factors <0.05 and wR <0.15 indicate high precision .

Q. What computational strategies predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like kinase enzymes. For instance, thiazole derivatives show affinity for ATP-binding pockets (docking scores ≤−7.0 kcal/mol), suggesting kinase inhibition potential .

Q. How are bioassays designed to evaluate antimicrobial activity of thiazole-containing compounds?

- Microdilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum Inhibitory Concentration (MIC) is determined using 96-well plates (compound concentrations: 0.5–128 µg/mL) .

- Time-Kill Studies : Monitor bactericidal effects over 24 hours at 2× MIC .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity (IC >50 µG/mL preferred) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields for brominated thiazole derivatives?

Variations in yield (e.g., 60–85%) arise from solvent choice (DMF vs. THF) and bromine source (NBS vs. Br). Reproducibility is improved by:

Q. Why do computational binding scores sometimes conflict with experimental bioassay results?

False positives in docking may occur due to rigid protein models. Mitigation strategies include:

- Molecular Dynamics (MD) simulations to assess binding stability (RMSD <2 Å over 50 ns).

- Free Energy Perturbation (FEP) for accurate ΔG calculations .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 | |

| Unit cell (Å) | a=8.08, b=12.68, c=14.44 | |

| R-factor | 0.047 | |

| C-S bond length (Å) | 1.72 |

Q. Table 2. Representative Bioassay Data

| Compound | MIC (S. aureus) (µg/mL) | Cytotoxicity (IC, µG/mL) |

|---|---|---|

| Thiazole derivative | 16 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.